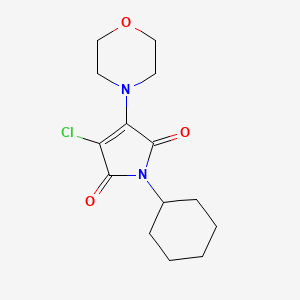

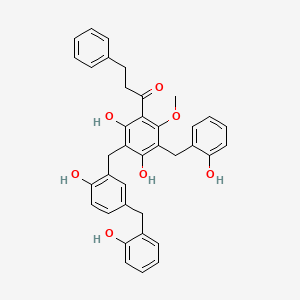

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is a chemical compound with the CAS No. 144105-31-7 . It is available for purchase from various chemical suppliers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .Applications De Recherche Scientifique

Synthetic Pathways and Derivative Formation

One of the primary applications of such compounds involves the synthesis of new chemical entities through novel synthetic routes. For example, research by Takeuchi et al. explored the reactions of compounds with morpholine, leading to the formation of various condensation products, indicating the utility of such compounds in the synthesis of β-polyketone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science (Takeuchi et al., 1980). Similarly, studies on the nucleophilic substitution reactions involving morpholine derivatives have shown the production of deeply colored bisamides, further illustrating the compound's utility in developing chromophore-containing materials (Junek et al., 1982).

Biodegradable Polymer Synthesis

Another significant application lies in the synthesis of biodegradable polyesteramides with pendant functional groups. Veld et al. discussed the preparation of morpholine-2,5-dione derivatives, leading to polyesteramides with protected pendant functional groups. This research showcases the compound's relevance in creating biodegradable polymers, which are crucial for developing environmentally friendly materials (Veld et al., 1992).

Cyclodidepsipeptide and Biological Activity

Moreover, morpholine derivatives, closely related to the compound , have been investigated for their biological activities. For instance, Šmelcerović et al. studied cyclodidepsipeptides, highlighting their potential as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. This study underscores the potential biomedical applications of morpholine-2,5-diones and their derivatives in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

Antimicrobial Applications

Additionally, the antimicrobial properties of morpholine-2,5-dione derivatives have been explored, providing insights into their potential use in developing new antimicrobial agents. Yancheva et al. synthesized and characterized a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, demonstrating its effectiveness against several bacterial strains, including Escherichia coli. This research highlights the compound's utility in pharmacological applications, particularly in creating new antimicrobial compounds (Yancheva et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione interacts with its targets by binding to the active sites of the CA isoenzymes, inhibiting their activity . This interaction results in changes to the normal function of these enzymes, affecting the balance of carbon dioxide and bicarbonate in the body.

Biochemical Pathways

The inhibition of CA isoenzymes disrupts the carbon dioxide hydration and bicarbonate dehydration reactions that these enzymes catalyze. This disruption can affect multiple biochemical pathways, particularly those involved in the regulation of pH and fluid balance .

Pharmacokinetics

The compound’s molecular weight (20567) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of pH and fluid balance in the body. This can lead to a variety of physiological effects, depending on the extent of CA isoenzyme inhibition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be reduced in environments with high concentrations of competing substrates or in conditions that favor the dissociation of the compound from the enzyme .

Propriétés

IUPAC Name |

3-chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIJIMRJIBVRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

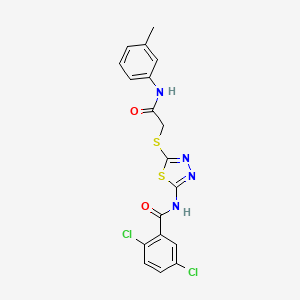

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)

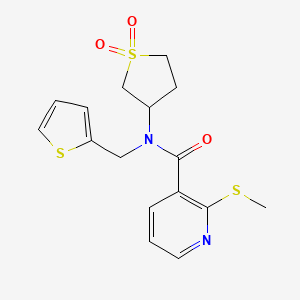

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2968977.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)

![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)

![1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968992.png)